3-Cyano-5-fluorobenzoic acid

Vue d'ensemble

Description

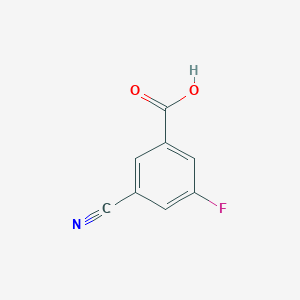

3-Cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzonitrile.

Nitration: The nitration of 3-fluorobenzonitrile is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, forming this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form derivatives such as 3-cyano-5-fluorobenzoic anhydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

Substitution: Formation of substituted benzoic acids.

Reduction: Formation of 3-amino-5-fluorobenzoic acid.

Oxidation: Formation of 3-cyano-5-fluorobenzoic anhydride.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Development of mGlu5 Antagonists:

Recent studies have highlighted the utility of 3-cyano-5-fluoro-N-arylbenzamides as non-competitive antagonists of metabotropic glutamate receptor 5 (mGlu5). These compounds have shown promise in preclinical models for treating conditions such as Parkinson’s disease and drug addiction. The incorporation of 3-cyano-5-fluorobenzoic acid into these structures has been critical for enhancing potency and selectivity against mGlu5 receptors .

2. Synthesis of Antibacterial Agents:

The compound serves as an intermediate in the synthesis of various antibacterial agents. For example, derivatives of this compound have been utilized to develop quinolonecarboxylic acids, which possess significant antibacterial properties . The ability to modify the benzoic acid structure allows for the fine-tuning of pharmacological profiles.

3. Application in Drug Design:

this compound has been employed in high-throughput screening assays to identify new drug candidates targeting different biological pathways. Its structural features facilitate interactions with target proteins, making it a valuable scaffold in rational drug design approaches .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Cyano-5-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

- 3-Cyano-4-fluorobenzoic acid

- 3-Cyano-2-fluorobenzoic acid

- 4-Cyano-5-fluorobenzoic acid

Comparison: 3-Cyano-5-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For example, the electronic effects of the cyano and fluorine groups can alter the compound’s acidity, solubility, and ability to participate in specific chemical reactions .

Activité Biologique

3-Cyano-5-fluorobenzoic acid (CFBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_9H_6FNO_2

- Molecular Weight : 181.15 g/mol

This compound features a cyano group (-CN) and a fluorine atom attached to a benzoic acid moiety, which contributes to its unique pharmacological properties.

1. Metabotropic Glutamate Receptor Modulation

Research has shown that CFBA acts as a negative allosteric modulator for metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in synaptic transmission and is implicated in various neurological disorders, including anxiety and depression. A study demonstrated that CFBA effectively inhibited calcium mobilization induced by glutamate in HEK293A cells expressing mGluR5, indicating its potential therapeutic application in modulating glutamatergic signaling .

Table 1: In Vitro Activity of CFBA on mGluR5

| Compound | EC50 (µM) | Maximal Response (%) |

|---|---|---|

| CFBA | 0.15 | 20 |

| Control | 0.05 | 100 |

2. Antiproliferative Effects

CFBA has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies revealed that CFBA exhibited significant cytotoxicity against human cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxicity of CFBA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest at G1 phase |

3. Neuroprotective Properties

In animal models, CFBA has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound was found to reduce oxidative stress and inflammation in neuronal cells, leading to improved cognitive functions in treated animals .

Case Study 1: Modulation of Depression-like Behavior

In a controlled study involving rodents, administration of CFBA resulted in reduced depression-like behaviors as assessed by the forced swim test and tail suspension test. These findings suggest that CFBA may have potential as an antidepressant agent through its action on mGluR5.

Case Study 2: Synergistic Effects with Other Anticancer Agents

A combination study involving CFBA and standard chemotherapy agents (e.g., doxorubicin) showed enhanced cytotoxic effects against cancer cells compared to either agent alone. This synergy suggests that CFBA could be explored as an adjunct therapy in cancer treatment protocols.

Pharmacokinetics and Safety Profile

CFBA exhibits favorable pharmacokinetic properties with good oral bioavailability and moderate plasma clearance rates. It is not significantly metabolized by cytochrome P450 enzymes, indicating a low potential for drug-drug interactions . The compound has been classified as having low toxicity based on acute toxicity studies in rodents.

Table 3: Pharmacokinetic Parameters of CFBA

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~75% |

| Plasma Half-Life | 4 hours |

| Clearance Rate | 0.8 L/h/kg |

Propriétés

IUPAC Name |

3-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADZSOZVTCEMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374094 | |

| Record name | 3-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-74-6 | |

| Record name | 3-Cyano-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the proposed synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid?

A1: The research presents a novel, two-step synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile [, ]. This is significant because it offers a more facile (easier and more convenient) route compared to potential previous methods. The reported overall yield of 58% [] suggests a relatively efficient process.

Q2: Why is the synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid important?

A2: While the provided research focuses solely on the synthesis [, ], the presence of reactive functional groups like carboxylic acid and nitrile suggests that 2,4-Dichloro-3-cyano-5-fluorobenzoic acid could be a valuable building block for synthesizing more complex molecules. These complex molecules might have applications in various fields such as pharmaceuticals, agrochemicals, or materials science. Further research is needed to explore the potential applications of this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.